molecular formula C12H13FO2 B13078651 1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13078651
M. Wt: 208.23 g/mol
InChI Key: FSGFHDAGQBDIIZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3-fluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and cyclobutanone.

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a cycloaddition reaction involving cyclobutanone and an appropriate alkene.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 3-fluorobenzene and the cyclobutane intermediate.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the cyclobutane ring and formation of smaller fragments.

Scientific Research Applications

1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3-fluorophenylboronic acid, 4-fluorophenylboronic acid, and other fluorinated cyclobutane derivatives share structural similarities.

    Uniqueness: The presence of the 3-fluorophenyl group and the specific substitution pattern on the cyclobutane ring confer unique chemical and physical properties, making it distinct from other related compounds.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15)

InChI Key

FSGFHDAGQBDIIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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